2-(4-phenylphenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide
Description
2-(4-Phenylphenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide is a synthetic compound featuring a central 1,3,4-thiadiazole core linked to a 4-phenylphenoxy group via an acetamide bridge. The 1,3,4-thiadiazole moiety is a heterocyclic scaffold known for its diverse pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.
Properties
Molecular Formula |
C16H13N3O2S |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-(4-phenylphenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H13N3O2S/c20-15(18-16-19-17-11-22-16)10-21-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,11H,10H2,(H,18,19,20) |
InChI Key |
LYRWFIQVVVAMDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=NN=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-phenylphenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 2-amino-1,3,4-thiadiazole with 2-(4-phenylphenoxy)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-phenylphenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing thiadiazole structures exhibit significant anticancer properties. For instance, derivatives of thiadiazole have been shown to inhibit tumor growth in various cancer cell lines. The incorporation of the phenoxy group may enhance the efficacy of these compounds by improving their interaction with biological targets.
Case Study:
A study published in ACS Omega demonstrated that a related compound with a thiadiazole core exhibited significant growth inhibition against several cancer cell lines, suggesting a similar potential for 2-(4-phenylphenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide .
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that compounds with this structure can effectively combat various bacterial strains and fungi. The mechanism often involves disrupting cellular processes or inhibiting essential enzymes.
Case Study:
In vitro studies have shown that certain thiadiazole-based compounds possess potent antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting the therapeutic potential of 2-(4-phenylphenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide in treating infections .
Herbicidal Properties
The phenoxy group is commonly associated with herbicidal activity. Compounds similar to 2-(4-phenylphenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide have been investigated for their ability to inhibit plant growth by interfering with hormonal pathways.
Case Study:
Research has shown that phenoxyacetic acid derivatives can act as effective herbicides by mimicking natural plant hormones, leading to uncontrolled growth or death of target weeds . This suggests that the studied compound could be developed into an agricultural product aimed at weed management.
Summary of Applications
Mechanism of Action
The mechanism of action of 2-(4-phenylphenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Anticancer Activity
Table 1: Cytotoxic Activity of Selected Thiadiazole Derivatives
*Note: Direct IC$_{50}$ data for the target compound is unavailable in the provided evidence.
- Substituent Effects :
- Electron-withdrawing groups (e.g., nitro, chloro) enhance anticancer potency. Compound 3 (4-nitrophenyl) inhibits Akt by 92.36%, outperforming the target compound’s hypothesized activity .
- Fluorinated derivatives (e.g., 7d ) exhibit superior cytotoxicity (IC$_{50}$ 1.8 µM) due to enhanced cellular uptake and DNA intercalation .
Antimicrobial Activity
Table 2: Antimicrobial Profiles of Thiadiazole Derivatives
Neuroprotective and Anticonvulsant Activity
- Benzothiazole-Thiadiazole Hybrids (): Compounds with 6-fluoro-benzothiazole and 4-nitrophenyl substituents show 100% protection in maximal electroshock (MES) models, outperforming phenytoin . The target compound’s phenylphenoxy group may mimic benzothiazole’s hydrophobic domain, but its neuroactivity remains unstudied.
Mechanistic and Structural Insights
Binding Interactions
Physicochemical Properties
- Solubility : Methyl/ethyl substituents (e.g., 5f , 5g in ) lower melting points (158–170°C), improving aqueous solubility compared to the target compound .
- Lipophilicity: The 4-phenylphenoxy group in the target compound may confer higher logP than analogs, affecting blood-brain barrier penetration .
Biological Activity
2-(4-phenylphenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide is a compound that belongs to the class of thiadiazole derivatives, known for their diverse biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, particularly focusing on its anticancer properties.
Chemical Structure and Properties
The chemical structure of 2-(4-phenylphenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide can be represented as follows:
This compound features a phenoxy group and a thiadiazole moiety, which contribute to its biological activity. The molecular weight is approximately 318.41 g/mol.
Synthesis
The synthesis of thiadiazole derivatives typically involves the reaction of hydrazine derivatives with carbon disulfide and subsequent cyclization. For the specific synthesis of 2-(4-phenylphenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide, various methods can be employed including microwave-assisted synthesis and conventional reflux methods to enhance yield and purity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. A study by Çevik et al. evaluated various 1,3,4-thiadiazole derivatives against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated that compounds similar to 2-(4-phenylphenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide exhibited significant cytotoxicity with IC50 values comparable to standard chemotherapeutics like cisplatin .
Table 1: IC50 Values of Thiadiazole Derivatives Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.084 |
| Compound B | A549 | 0.034 |
| 2-(4-phenylphenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide | MCF-7/A549 | TBD |
The anticancer activity of thiadiazole derivatives is often attributed to their ability to induce apoptosis in cancer cells. This involves the activation of caspases—proteins that play essential roles in programmed cell death. Research has shown that compounds similar to 2-(4-phenylphenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide can enhance caspase 3 and caspase 9 activity in treated cancer cells .
Case Studies
A notable investigation into the biological activities of thiadiazoles was conducted by researchers who synthesized a series of derivatives and tested their effects on various cancer cell lines. In this study, certain compounds demonstrated selective cytotoxicity towards cancer cells over normal cells, indicating potential for therapeutic applications .
Table 2: Selectivity Index of Thiadiazole Compounds
| Compound Name | Cancer Cell Line | Normal Cell Line | Selectivity Index |
|---|---|---|---|
| Compound A | MCF-7 | NIH3T3 | >10 |
| Compound B | A549 | Vero | >8 |
| 2-(4-phenylphenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide | TBD | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
